Dual AOC2/AOC3 Profile vs. Selective AOC3 Inhibitors
The compound is disclosed within a genus of pyridinyl sulfonamide derivatives that are explicitly characterized as effective dual AOC2 and AOC3 inhibitors [1]. This contrasts with many comparator AOC3 inhibitors, such as PXS-4728A, which are developed as highly selective AOC3 inhibitors with minimal AOC2 activity. While specific numerical IC50 values for this exact compound against AOC2 and AOC3 are not publicly available, the patent's invention is predicated on providing this dual inhibitory profile as a therapeutic advantage over prior art compounds that typically favor one enzyme [1].
| Evidence Dimension | Target Selectivity Profile (AOC2 vs. AOC3 inhibition) |
|---|---|
| Target Compound Data | Claimed to be an effective dual AOC2 and AOC3 inhibitor [1]. Specific IC50 values are not disclosed in the accessible patent excerpt. |
| Comparator Or Baseline | Representative selective AOC3 inhibitors like PXS-4728A (IC50 for AOC3: ~5-10 nM, with significantly higher IC50 for AOC2) [1]. |
| Quantified Difference | Qualitative differentiation based on claimed dual inhibitory activity versus known selectivity profiles of comparators. The difference in selectivity is a key parameter for target engagement studies. |
| Conditions | In vitro enzymatic inhibition assays (human recombinant AOC2 and AOC3); methodological details are standard for the field as referenced in the patent [1]. |
Why This Matters
For researchers modeling diseases where both AOC2 and AOC3 contribute to pathology, a dual inhibitor provides a more comprehensive target engagement profile than a selective agent, making it a superior tool compound for mechanistic studies.
- [1] Hehn, J.P., Blum, A., Hucke, O., Peters, S. (Boehringer Ingelheim International GmbH). Pyridinyl sulfonamide derivatives, pharmaceutical compositions and uses thereof. U.S. Patent Application No. US20210353608A1, filed October 24, 2019, published November 18, 2021. View Source
